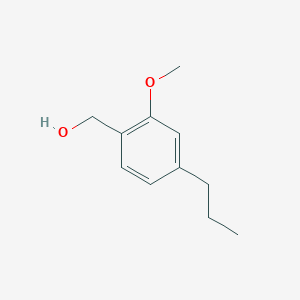

(2-Methoxy-4-propylphenyl)methanol

Descripción general

Descripción

(2-Methoxy-4-propylphenyl)methanol, also known as 2-Methoxy-4-propylphenol, is a volatile phenolic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is known for its pleasant clove-like aroma and is commonly found in various natural sources such as Bordeaux wines, liquid smoke, karanda fruit, and oregano . It is also used in the flavor and fragrance industry due to its spicy and sweet phenolic notes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-propylphenyl)methanol typically involves the alkylation of guaiacol (2-methoxyphenol) with propyl halides under basic conditions. One common method involves the reaction of guaiacol with propyl bromide in the presence of a strong base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of isoeugenol, which is derived from clove oil. The hydrogenation process involves the use of a metal catalyst such as palladium or nickel under high pressure and temperature conditions . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

(2-Methoxy-4-propylphenyl)methanol undergoes various chemical reactions, including:

Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium or nickel catalyst

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Formation of aldehydes or ketones

Reduction: Formation of alcohols or hydrocarbons

Substitution: Formation of substituted phenols

Aplicaciones Científicas De Investigación

(2-Methoxy-4-propylphenyl)methanol has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of (2-Methoxy-4-propylphenyl)methanol involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through the modulation of enzyme activity and receptor binding . For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . Additionally, it can bind to specific receptors in the nervous system, leading to its analgesic and anti-inflammatory effects .

Comparación Con Compuestos Similares

(2-Methoxy-4-propylphenyl)methanol is structurally similar to other phenolic compounds such as eugenol, isoeugenol, and vanillin. it is unique in its specific substitution pattern and the presence of a propyl group, which imparts distinct chemical and physical properties . Some similar compounds include:

Eugenol: 2-Methoxy-4-(2-propenyl)phenol

Isoeugenol: 2-Methoxy-4-propenylphenol

Vanillin: 4-Hydroxy-3-methoxybenzaldehyde

These compounds share similar aromatic characteristics but differ in their functional groups and substitution patterns, leading to variations in their reactivity and applications .

Propiedades

IUPAC Name |

(2-methoxy-4-propylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-4-9-5-6-10(8-12)11(7-9)13-2/h5-7,12H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBAMKKXWDPOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

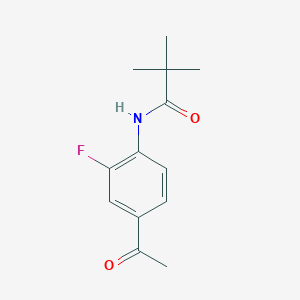

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8105612.png)

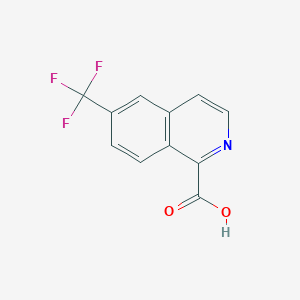

![benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate](/img/structure/B8105619.png)

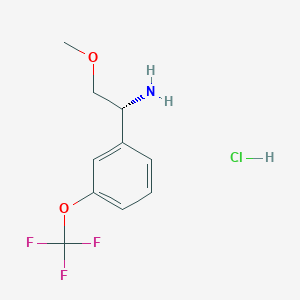

![1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8105665.png)

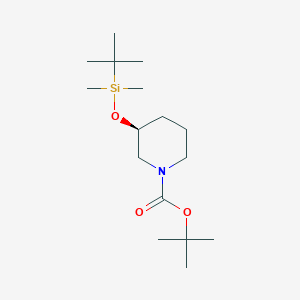

![(R)-Benzyl 3-methyl-[1,4-bipiperidine]-1-carboxylate](/img/structure/B8105676.png)

![D-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-2-pyridinyl-](/img/structure/B8105709.png)